molecular formula C23H23N3O3S2 B12173701 1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole

Cat. No.: B12173701
M. Wt: 453.6 g/mol
InChI Key: ASASILIZJOLJGW-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core, a methoxybenzyl group, a thiophen-2-ylsulfonyl group, and a pyrrolidinyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the Methoxybenzyl Group: This step might involve a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the benzimidazole core.

    Attachment of the Thiophen-2-ylsulfonyl Group: This could be done via a sulfonylation reaction using thiophen-2-sulfonyl chloride.

    Incorporation of the Pyrrolidinyl Group: This step might involve a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could replace existing groups with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole would depend on its specific interactions with biological targets. This might involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-imidazole
  • 1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-pyrrole

Uniqueness

1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-2-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)benzimidazole

InChI

InChI=1S/C23H23N3O3S2/c1-29-18-8-4-7-17(15-18)16-25-20-10-3-2-9-19(20)24-23(25)21-11-5-13-26(21)31(27,28)22-12-6-14-30-22/h2-4,6-10,12,14-15,21H,5,11,13,16H2,1H3

InChI Key

ASASILIZJOLJGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C4CCCN4S(=O)(=O)C5=CC=CS5

Origin of Product

United States

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